molecular formula C23H17BrN2O2 B11600391 (E)-N-(4-((6-bromo-2-phenyl-4H-chromen-4-ylidene)amino)phenyl)acetamide

(E)-N-(4-((6-bromo-2-phenyl-4H-chromen-4-ylidene)amino)phenyl)acetamide

Cat. No.: B11600391
M. Wt: 433.3 g/mol
InChI Key: WIMVMGMPFLLVSM-UHFFFAOYSA-N
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Description

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, a phenyl group, and a chromenylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide typically involves the reaction of 6-bromo-2-phenyl-4H-chromen-4-one with 4-aminophenylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromo-2-ethyl-phenyl)acetamide
  • N-(4-bromo-2-nitro-phenyl)acetamide

Uniqueness

N-(4-{[(4E)-6-bromo-2-phenyl-4H-chromen-4-ylidene]amino}phenyl)acetamide is unique due to its chromenylidene moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H17BrN2O2

Molecular Weight

433.3 g/mol

IUPAC Name

N-[4-[(6-bromo-2-phenylchromen-4-ylidene)amino]phenyl]acetamide

InChI

InChI=1S/C23H17BrN2O2/c1-15(27)25-18-8-10-19(11-9-18)26-21-14-23(16-5-3-2-4-6-16)28-22-12-7-17(24)13-20(21)22/h2-14H,1H3,(H,25,27)

InChI Key

WIMVMGMPFLLVSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=C2C=C(OC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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